molecular formula C11H17N3O2 B7631930 Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate

Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate

Cat. No. B7631930
M. Wt: 223.27 g/mol
InChI Key: OECVAWKQBRFGQY-UHFFFAOYSA-N
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Description

Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate, also known as Methyl-EAA, is a synthetic compound that belongs to the family of amino-cyclopropane carboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate is not fully understood, but it is believed to act on the GABAergic system by modulating the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. By enhancing the activity of GABA receptors, Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate can reduce neuronal excitability and exert its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate has been shown to have a range of biochemical and physiological effects. It can reduce the release of inflammatory mediators, such as cytokines and prostaglandins, and inhibit the activity of cyclooxygenase enzymes. The compound can also modulate the expression of various genes involved in neuronal signaling and synaptic plasticity. Additionally, Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to using Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate in lab experiments. The compound has a relatively short half-life, which can make it challenging to study its long-term effects. Additionally, the compound's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate. One area of interest is the compound's potential as a therapeutic agent for various neurological disorders. Further studies are needed to investigate the efficacy and safety of Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate in human clinical trials. Additionally, research is needed to understand the compound's mechanism of action and its effects on neuronal signaling and synaptic plasticity. Finally, studies are needed to investigate the potential of Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate as a tool for studying the GABAergic system and its role in neurological function and disease.

Synthesis Methods

Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate is a synthetic compound that can be prepared through a multistep process involving the reaction of 2-ethylpyrazole with ethyl chloroformate, followed by the addition of cyclopropanecarboxylic acid and methylamine. The final product is obtained after purification and isolation through chromatography techniques. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's, Parkinson's, and epilepsy.

properties

IUPAC Name

methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-3-14-9(4-7-13-14)8-12-11(5-6-11)10(15)16-2/h4,7,12H,3,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECVAWKQBRFGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNC2(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate

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